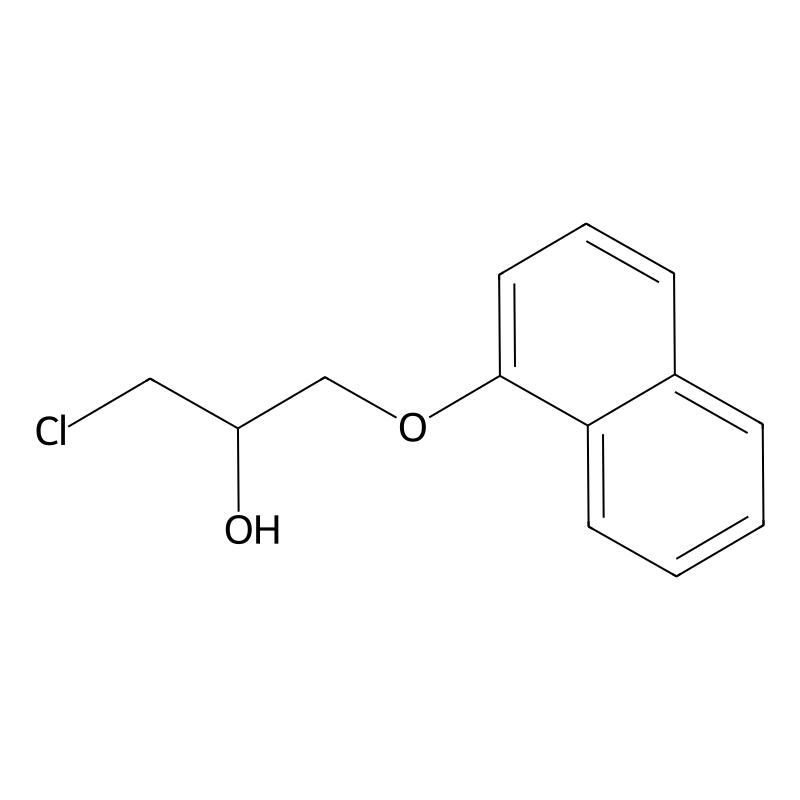1-Chloro-3-(1-naphthoxy)-2-propanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
1-Chloro-3-(1-naphthoxy)-2-propanol is an organic compound characterized by the molecular formula and a molecular weight of approximately 236.7 g/mol. This compound features a chloro group and a naphthoxy group attached to a propanol backbone, making it an important intermediate in the synthesis of various pharmaceuticals, particularly beta-adrenergic blockers such as propranolol and nadoxolol . Its structure consists of a naphthalene ring (1-naphthoxy) linked through an ether bond to a propanol moiety that is further substituted with a chlorine atom.
As with most organic compounds, 1-CNP should be handled with care in a laboratory setting. Specific hazard information is not widely available due to the limited use of 1-CNP outside of controlled research environments.
General safety guidelines for handling organic chemicals should be followed, including proper personal protective equipment (PPE) like gloves, goggles, and fume hoods [].
Synthesis:
1-Chloro-3-(1-naphthoxy)-2-propanol is an organic compound that can be synthesized from 1-naphthol and epichlorohydrin. This reaction is described in various scientific publications, including "[Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers]"().
Applications in research:
This compound serves as a chiral intermediate in the synthesis of various pharmaceutically important molecules, including:
- Kinetic Resolution: This compound can undergo kinetic resolution to yield optically pure forms of its stereoisomers. The process involves the selective hydrolysis of its acyl derivatives using specific enzymes, which can enhance the production of either the (R)- or (S)-enantiomer .
- Synthesis of Beta-Adrenergic Blockers: It serves as a precursor in the synthesis of various beta-adrenergic blocking agents, where it can be converted into more complex structures through further chemical transformations .
Research indicates that 1-chloro-3-(1-naphthoxy)-2-propanol exhibits biological activity relevant to cardiovascular health. It is primarily noted for its role in synthesizing beta-adrenergic blockers, which are commonly used to manage hypertension and other cardiovascular conditions. The compound's derivatives have been studied for their potential in modulating adrenergic receptor activity, thereby influencing heart rate and blood pressure .
The synthesis of 1-chloro-3-(1-naphthoxy)-2-propanol typically involves:
- Reaction of 1-Naphthol with Epichlorohydrin: The compound can be synthesized by reacting 1-naphthol with epichlorohydrin in the presence of a base, such as sodium hydroxide. This reaction leads to the formation of the desired chloroalcohol product along with other by-products .
- Asymmetric Hydrolysis: Advanced methods include asymmetric hydrolysis techniques that utilize lipases to selectively produce one enantiomer over the other, enhancing the yield of optically active forms .
Uniqueness: 1-Chloro-3-(1-naphthoxy)-2-propanol is unique due to its specific chloro substitution and its role as an intermediate that bridges simple phenolic compounds with complex pharmaceutical agents, particularly in the context of beta-blocker synthesis.
Interaction studies involving 1-chloro-3-(1-naphthoxy)-2-propanol primarily focus on its behavior in biological systems. These studies often explore how this compound interacts with beta-adrenergic receptors and other cellular targets. The outcomes can provide insights into its efficacy and safety profile when used as part of therapeutic agents derived from it .
Molecular Identity
1-Chloro-3-(1-naphthoxy)-2-propanol is an organochlorine compound with the molecular formula C₁₃H₁₃ClO₂ and a molecular weight of 236.69 g/mol. Its IUPAC name is 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol, and it is recognized by synonyms such as 1-Cl-3-NP and NSC 91519. The compound’s structure consists of a propanol backbone substituted with a chlorine atom at position 1 and a 1-naphthoxy group at position 3 (Figure 1).
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 20133-93-1 | |
| EC Number | 243-538-3 | |
| DSSTox Substance ID | DTXSID101273366 | |
| Nikkaji Number | J280.456E |
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (100%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard








